2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide
CAS No.: 303153-07-3
Cat. No.: VC6372849
Molecular Formula: C8H8ClF3N4O
Molecular Weight: 268.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303153-07-3 |
|---|---|
| Molecular Formula | C8H8ClF3N4O |
| Molecular Weight | 268.62 |
| IUPAC Name | [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |
| Standard InChI | InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) |
| Standard InChI Key | VHMMJFMKICGPDA-UHFFFAOYSA-N |
| SMILES | CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide belongs to the pyridine derivative family, characterized by a six-membered aromatic ring containing nitrogen. Key features include:
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Chloro substituent at position 3, enhancing electrophilic reactivity.
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Trifluoromethyl group at position 5, contributing to lipophilicity and metabolic stability.
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Hydrazinecarboxamide moiety, offering hydrogen-bonding capabilities for target engagement.
The IUPAC name, [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea, reflects its substitution pattern. Its SMILES string, CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N, and InChIKey VHMMJFMKICGPDA-UHFFFAOYSA-N provide unambiguous structural identification.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₃N₄O |
| Molecular Weight | 268.62 g/mol |
| CAS Number | 303153-07-3 |
| PubChem CID | 2767254 |
| Solubility | Not available |
Synthesis and Preparation
Challenges in Synthesis
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Steric hindrance from the trifluoromethyl group may slow reaction kinetics.
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Hydrazine stability requires inert atmospheres to prevent oxidation .
Biological Activity and Hypothetical Applications
Mechanistic Insights
Though specific activity data are absent, structural parallels to kinase inhibitors like Adavosertib (a Wee1 inhibitor) suggest potential kinase-targeting capabilities . The trifluoromethyl group enhances membrane permeability, while the hydrazinecarboxamide moiety may interact with ATP-binding pockets via hydrogen bonding .
Research Findings and Current Knowledge Gaps
Documented Studies
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Structural studies: X-ray crystallography of related compounds confirms planar pyridine rings and hydrogen-bonded hydrazinecarboxamide groups .
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Computational modeling: DFT calculations predict moderate dipole moments (~5.2 D), favoring solubility in polar aprotic solvents.
Unresolved Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity: No in vitro or in vivo toxicity data are available.
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